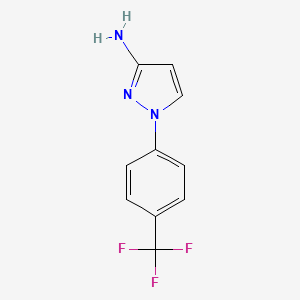

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like lipase-catalyzed transesterification . In this process, an enzyme called lipase is used to catalyze the reaction, and the conditions (temperature, enzyme dosage, substrate ratio, and time) are carefully controlled to optimize the reaction .Molecular Structure Analysis

The molecular structure of these compounds can be quite complex. For example, the crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, is monoclinic with a space group of P21/c .Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite diverse. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, 1-(4-(Trifluoromethyl)phenyl)ethanol has a density of 1.2±0.1 g/cm3, a boiling point of 232.8±0.0 °C at 760 mmHg, and a flash point of 98.3±0.0 °C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine: serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the final compounds, making it a sought-after moiety in the design of new organic molecules .

Pharmaceutical Development

This compound is instrumental in the pharmaceutical industry. It’s used as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system. The trifluoromethyl group can significantly impact the biological activity of these drugs .

Agrochemical Production

In agrochemistry, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine is utilized to create pesticides and herbicides. Its structural motif is common in compounds that exhibit high activity against a broad spectrum of pests .

AIDS Medication Intermediates

The compound is a key intermediate in the production of AIDS medications. Specifically, it’s used in the synthesis of AD101 (SCH-350581), a chemokine CCR5 antagonist that blocks HIV-1 entry into cells, representing a significant advancement in AIDS treatment .

Enantioselective Synthesis

It plays a critical role in the enantioselective synthesis of secondary alcohols, which are essential building blocks for a wide range of biologically active compounds. This is particularly important in the production of optically pure pharmaceuticals .

Catalysis

The compound is used in catalytic processes, especially those involving lipase-catalyzed transesterification. This application is crucial for achieving kinetic resolution of enantiomers in industrial-scale chemical production .

Antifungal and Antibacterial Agents

Derivatives of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine have shown promising in vitro antifungal and antibacterial properties. This opens up potential for new treatments against resistant strains of bacteria and fungi .

Chemical Sensors and Dyes

The structural features of this compound make it suitable for use in the development of chemical sensors and dyes. Its electronic properties can be fine-tuned for specific applications, such as in photodynamic therapy or as an electrochromic agent .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15-16/h1-6H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLASVXJBCPLBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)

![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)